DS21150768

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H32F2N6O2 |

|---|---|

Molecular Weight |

618.7 g/mol |

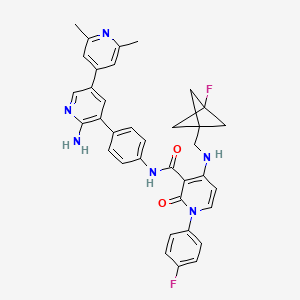

IUPAC Name |

N-[4-[2-amino-5-(2,6-dimethyl-4-pyridinyl)-3-pyridinyl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |

InChI |

InChI=1S/C36H32F2N6O2/c1-21-13-24(14-22(2)42-21)25-15-29(32(39)40-16-25)23-3-7-27(8-4-23)43-33(45)31-30(41-20-35-17-36(38,18-35)19-35)11-12-44(34(31)46)28-9-5-26(37)6-10-28/h3-16,41H,17-20H2,1-2H3,(H2,39,40)(H,43,45) |

InChI Key |

UAUOPQIZEQRXRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=CC(=C(N=C2)N)C3=CC=C(C=C3)NC(=O)C4=C(C=CN(C4=O)C5=CC=C(C=C5)F)NCC67CC(C6)(C7)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DS21150768 in T-Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS21150768 is a potent and orally bioavailable small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation. As a member of the MAP4K family of serine/threonine kinases, HPK1 plays a crucial role in attenuating T-cell receptor (TCR) signaling, thereby limiting anti-tumor immunity. Pharmacological inhibition of HPK1 with this compound has emerged as a promising strategy in cancer immunotherapy, aiming to enhance T-cell effector functions and overcome resistance to existing treatments. This technical guide provides a comprehensive overview of the mechanism of action of this compound in T-cells, detailing its effects on signaling pathways, presenting quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its activity.

Core Mechanism of Action

This compound exerts its immuno-stimulatory effects by directly inhibiting the kinase activity of HPK1. In the canonical T-cell activation pathway, TCR engagement triggers a signaling cascade that is negatively modulated by HPK1. HPK1 phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and degradation of the SLP-76 signaling complex, thereby dampening T-cell activation.

This compound blocks this negative feedback loop. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, leading to a more sustained and robust downstream signaling cascade. This results in enhanced T-cell proliferation, increased production of effector cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and a greater capacity to resist the immunosuppressive tumor microenvironment.[1][2]

Signaling Pathway

Caption: this compound inhibits HPK1, preventing SLP-76 phosphorylation and subsequent signal termination, thus enhancing T-cell activation.

Quantitative Data

The preclinical evaluation of this compound has generated key quantitative data that underscore its potency and mechanism of action.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | Value | Assay System | Reference |

| HPK1 IC50 | 3.27 nM | Cell-free kinase assay | [3] |

| HPK1 KD | 6.08 nM | Binding affinity assay | [3] |

| pSLP-76 IC50 | 61.9 nM | Jurkat cells | [3] |

Table 2: In Vivo Antitumor Efficacy of this compound in Syngeneic Mouse Models

| Tumor Model | Treatment | Dosage | Outcome | Reference |

| B16-BL6 | This compound Monotherapy | 100 mg/kg, p.o., q2d | Significant tumor growth inhibition | [3] |

| CT26.WT | This compound Monotherapy | 100 mg/kg, p.o., q2d | Significant tumor growth inhibition | [3] |

| Pan02 | This compound Monotherapy | 100 mg/kg, p.o., q2d | Significant tumor growth inhibition | [3] |

| RM-1 | This compound Monotherapy | 100 mg/kg, p.o., q2d | Significant tumor growth inhibition | [3] |

| MC38 OVA APL (Y3) | This compound + anti-PD-L1 | Not specified | Significant delay in tumor growth | [4] |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the evaluation of this compound.

HPK1 Kinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of this compound on HPK1 kinase activity.

Methodology:

-

Reaction Setup: In a 384-well plate, recombinant human HPK1 enzyme is incubated with a kinase buffer containing ATP and a suitable substrate (e.g., myelin basic protein or a specific peptide).

-

Compound Addition: this compound is serially diluted and added to the reaction wells.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for ATP phosphorylation of the substrate.

-

Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control, and the IC50 value is calculated using a non-linear regression model.

Caption: Workflow for the in vitro HPK1 kinase inhibition assay.

Phospho-SLP76 (pSLP-76) Inhibition Assay in Jurkat Cells

This cellular assay measures the ability of this compound to inhibit the HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a T-cell line.

Methodology:

-

Cell Culture: Jurkat T-cells are cultured in appropriate media.

-

Compound Pre-incubation: Cells are pre-incubated with various concentrations of this compound for a specified duration.

-

T-Cell Stimulation: T-cells are stimulated to induce TCR signaling and HPK1 activation. This is typically achieved using anti-CD3 and anti-CD28 antibodies.

-

Fixation and Permeabilization: Following stimulation, cells are fixed and permeabilized to allow for intracellular antibody staining.

-

Staining: Cells are stained with a fluorescently-labeled antibody specific for phosphorylated SLP-76 (Ser376).

-

Flow Cytometry: The mean fluorescence intensity (MFI) of the pSLP-76 signal is quantified by flow cytometry.

-

Data Analysis: The MFI is used to determine the percent inhibition of pSLP-76 phosphorylation at different concentrations of this compound, and the IC50 is calculated.

T-Cell Cytokine Production Assay

This assay assesses the functional consequence of HPK1 inhibition on T-cell effector function by measuring the production of key cytokines.

Methodology:

-

T-Cell Isolation: Primary human or murine T-cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleens.

-

Culture and Treatment: T-cells are cultured in the presence of TCR stimuli (e.g., anti-CD3/CD28 antibodies) and treated with this compound or a vehicle control.

-

Supernatant Collection: After an incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of cytokines such as IFN-γ and IL-2 in the supernatant is measured using methods like ELISA or a multiplex bead-based immunoassay (e.g., Luminex).

-

Data Analysis: Cytokine concentrations in the this compound-treated groups are compared to the vehicle control to determine the fold-increase in cytokine production.

Syngeneic Mouse Tumor Models

These in vivo models are used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.

Methodology:

-

Tumor Cell Implantation: A specific number of murine tumor cells (e.g., CT26 colon carcinoma, B16-BL6 melanoma) are subcutaneously implanted into syngeneic mice (e.g., BALB/c, C57BL/6).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups.

-

Treatment Administration: this compound is administered orally at specified doses and schedules (e.g., 100 mg/kg, once every two days). For combination studies, an anti-PD-1 or anti-PD-L1 antibody is administered, typically via intraperitoneal injection.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth curves are plotted for each treatment group. Efficacy is assessed by comparing the tumor growth inhibition (TGI) in the treated groups to the vehicle control group.

Caption: General workflow for assessing the in vivo efficacy of this compound in syngeneic mouse models.

Conclusion

This compound is a potent HPK1 inhibitor that enhances T-cell-mediated anti-tumor immunity by blocking a key negative regulatory checkpoint in the TCR signaling pathway. Preclinical data demonstrate its ability to inhibit HPK1, suppress the phosphorylation of SLP-76, and subsequently boost T-cell effector functions, including cytokine production. In vivo, this compound shows significant anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-L1, particularly in models of low antigenicity. The detailed mechanisms and protocols outlined in this guide provide a foundational understanding for further research and development of this compound as a novel cancer immunotherapy.

References

The Role of DS21150768 in the HPK1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition presents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide provides an in-depth overview of DS21150768, a potent and orally active small-molecule inhibitor of HPK1. We will delve into its mechanism of action, present key quantitative data on its activity, detail relevant experimental protocols for its evaluation, and visualize the core signaling pathways and experimental workflows.

Introduction to HPK1 and Its Role in T-Cell Signaling

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a member of the Ste20 family of serine/threonine kinases. It functions as a crucial negative feedback regulator in the TCR signaling cascade. Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP76) at the serine 376 residue (pSLP76). This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and proteasomal degradation of SLP76. The degradation of SLP76 dampens the T-cell activation signal, leading to reduced cytokine production and proliferation. By inhibiting HPK1, the degradation of SLP76 is prevented, leading to a sustained and enhanced T-cell response.

This compound: A Potent HPK1 Inhibitor

This compound is a novel, potent, and selective small-molecule inhibitor of HPK1. It has demonstrated significant potential in preclinical studies to enhance T-cell function and mediate anti-tumor immunity. Its mechanism of action is centered on the direct inhibition of the kinase activity of HPK1.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of HPK1, preventing the phosphorylation of its downstream substrates, including SLP76. This inhibition of HPK1 activity leads to the stabilization of the TCR signaling complex, resulting in enhanced and sustained downstream signaling. The consequences of this enhanced signaling include increased phosphorylation of key signaling molecules such as ERK, NF-κB, and c-Jun, leading to heightened T-cell activation, proliferation, and production of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Condition |

| HPK1 IC50 | 3.27 nM | Cell-free kinase assay |

| KD | 6.08 nM | Binding affinity assay |

| pSLP76 IC50 | 61.9 nM | Jurkat cell-based assay |

Table 1: In Vitro Activity of this compound

| Cytokine | Effect of this compound | In Vivo Model |

| IFN-γ | Significant elevation in plasma and spleen | 30 mg/kg, oral administration |

| IL-2 & IFN-γ | Significant increases | 100 mg/kg, oral administration |

Table 2: In Vivo Pharmacodynamic Effects of this compound on Cytokine Production.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of HPK1 inhibitors like this compound.

Biochemical HPK1 Kinase Activity Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of HPK1.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the HPK1 enzyme and MBP substrate in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-SLP76 (pSLP76) Assay

This cell-based assay measures the ability of a compound to inhibit the phosphorylation of SLP76 in a cellular context.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3/CD28 antibodies for T-cell stimulation

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: Rabbit anti-pSLP76 (Ser376), Rabbit anti-total SLP76, and HRP-conjugated secondary antibody

-

ELISA plates or Western blot equipment

-

Chemiluminescent substrate

Procedure:

-

Seed Jurkat cells in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Pre-incubate the cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Stimulate the cells by adding anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.

-

Lyse the cells by adding lysis buffer and incubate on ice for 20 minutes.

-

Clarify the lysates by centrifugation.

-

Quantify pSLP76 and total SLP76 levels in the lysates using either a sandwich ELISA or Western blotting.

-

For ELISA, coat plates with a capture antibody for total SLP76, add cell lysates, and then detect with an antibody specific for pSLP76 (Ser376).

-

For Western blotting, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies for pSLP76 and total SLP76.

-

Normalize the pSLP76 signal to the total SLP76 signal.

-

Calculate the percent inhibition of pSLP76 phosphorylation and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cells

Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.

Experimental Workflow for Cellular pSLP76 Assay

Caption: Workflow for the cellular phospho-SLP76 (pSLP76) inhibition assay.

Conclusion

This compound is a potent and selective inhibitor of HPK1 that effectively enhances T-cell signaling by preventing the degradation of the key adaptor protein SLP76. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on HPK1-targeted immunotherapies. The visualization of the HPK1 signaling pathway and experimental workflows further aids in the understanding of the mechanism of action and evaluation of this promising therapeutic agent. Further investigation into the in vivo efficacy of this compound in various cancer models is warranted to fully elucidate its clinical potential.

References

DS21150768: A Novel HPK1 Inhibitor for Enhancing Anti-Tumor Immunity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DS21150768 is a potent and orally active small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. By targeting HPK1, this compound has demonstrated the potential to enhance anti-tumor immunity and suppress tumor growth in preclinical models. This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, preclinical pharmacology, and the underlying experimental framework. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of HPK1 inhibition in immuno-oncology.

Introduction to HPK1 as a Therapeutic Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as an intracellular checkpoint, negatively regulating T-cell receptor (TCR) signaling and subsequent T-cell activation.[1] Its inhibition is a promising strategy in cancer immunotherapy to overcome immune suppression within the tumor microenvironment and enhance the efficacy of anti-tumor immune responses.

This compound: A Potent and Orally Bioavailable HPK1 Inhibitor

This compound is a novel, potent, and orally bioavailable small molecule inhibitor of HPK1.[1] Preclinical studies have demonstrated its ability to enhance T-cell function and induce anti-tumor responses.[1]

In Vitro Pharmacology

The following table summarizes the in vitro activity of this compound.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| HPK1 Inhibition (IC50) | Data not publicly available | Cell-free kinase assay | |

| SLP76 Phosphorylation Inhibition (IC50) | Data not publicly available | Jurkat cells | |

| Binding Affinity (Kd) | Data not publicly available |

Note: Specific quantitative values for IC50 and Kd are not available in the public domain.

In Vivo Pharmacology

In vivo studies in syngeneic mouse models have shown that oral administration of this compound leads to enhanced cytokine responses and significant anti-tumor activity, particularly in combination with anti-PD-1 therapy.[1][2]

Table 2.1: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models

| Tumor Model | Treatment | Dosing | Tumor Growth Inhibition (%) | Reference |

| MC38 OVA APL (A2) | This compound | Data not publicly available | Modest | [2] |

| MC38 OVA APL (A2) | This compound + anti-PD-L1 | Data not publicly available | Significant | [2] |

| MC38 OVA APL (Y3) | This compound + anti-PD-L1 | Data not publicly available | Significant delay in tumor growth | [2] |

Note: Specific quantitative data on tumor growth inhibition percentages are not publicly available. The table reflects the qualitative descriptions of efficacy found in the cited literature.

Table 2.2: In Vivo Pharmacodynamic Effects of this compound

| Biomarker | Effect | Animal Model | Dosing | Reference |

| IFN-γ Levels | Enhanced | Mouse | Data not publicly available | [1] |

| IL-2 Levels | Enhanced | Mouse | Data not publicly available | [1] |

| Phosphorylation of ERK, NF-κB, c-Jun | Enhanced | OT-1 mouse splenocytes | Data not publicly available | [2] |

| Phosphorylation of SLP76 | Suppressed | OT-1 mouse splenocytes | Data not publicly available | [2] |

Note: Specific quantitative data on cytokine concentrations and phosphorylation levels are not publicly available.

Mechanism of Action: The HPK1-SLP76 Signaling Axis

This compound exerts its anti-tumor effects by inhibiting the kinase activity of HPK1, which plays a crucial role in a negative feedback loop that dampens T-cell activation.

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[3][4] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of SLP-76 from the LAT signalosome and its subsequent proteasomal degradation.[5][6] This degradation of SLP-76 attenuates downstream signaling pathways that are essential for T-cell activation, cytokine production, and proliferation.

This compound, by inhibiting HPK1, prevents the phosphorylation of SLP-76.[2] This stabilizes the SLP-76-containing signaling complex, leading to enhanced and sustained downstream signaling through pathways involving ERK, NF-κB, and c-Jun, ultimately resulting in a more robust anti-tumor T-cell response.[2]

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not publicly available. The following sections outline generalized methodologies based on standard practices in the field for the key experiments cited.

In Vitro Kinase Assay (Generalized Protocol)

-

Objective: To determine the in vitro inhibitory activity of this compound against HPK1.

-

Materials: Recombinant human HPK1 enzyme, appropriate kinase buffer, ATP, substrate peptide (e.g., myelin basic protein), and this compound at various concentrations.

-

Procedure:

-

Incubate HPK1 enzyme with varying concentrations of this compound in the kinase buffer.

-

Initiate the kinase reaction by adding ATP and the substrate peptide.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

Terminate the reaction.

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric assay with ³²P-ATP or luminescence-based assay).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Syngeneic Mouse Tumor Models (Generalized Protocol)

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound alone and in combination with other immunotherapies.

-

Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are typically used.[7][8]

-

Tumor Cell Implantation:

-

Culture murine tumor cells (e.g., MC38, CT26) under standard conditions.

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS).

-

Inject a defined number of tumor cells subcutaneously into the flank of the mice.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment groups.

-

Administer this compound orally at specified doses and schedules.

-

For combination studies, administer other agents (e.g., anti-PD-1 antibody) via the appropriate route (e.g., intraperitoneal injection).

-

-

Efficacy Assessment:

-

Measure tumor dimensions with calipers at regular intervals.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis.

-

-

Pharmacodynamic Analysis:

-

Collect blood samples for cytokine analysis (e.g., ELISA or multiplex bead array).

-

Isolate splenocytes or tumor-infiltrating lymphocytes for flow cytometric analysis of immune cell populations.

-

Clinical Development Status

As of the latest available information, there are no public records of this compound entering clinical trials. The development of other HPK1 inhibitors is ongoing within the pharmaceutical industry, with some candidates having entered early-phase clinical studies. Professionals interested in the clinical development of HPK1 inhibitors should monitor public clinical trial registries and announcements from pharmaceutical companies.

Conclusion and Future Directions

This compound is a promising preclinical candidate for cancer immunotherapy that targets the HPK1-SLP76 signaling axis to enhance T-cell-mediated anti-tumor responses. The available data supports its potential as a monotherapy and in combination with immune checkpoint inhibitors. Further publication of detailed quantitative preclinical data and the initiation of clinical trials will be crucial to fully elucidate the therapeutic potential of this novel HPK1 inhibitor. Key areas for future investigation include the identification of predictive biomarkers for patient selection and the exploration of a broader range of combination therapies.

References

- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combining PD-L1 blockade with pharmacological HPK1 inhibition overcomes tumors with low antigenicity | BioWorld [bioworld.com]

- 3. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

Investigating DS21150768: A Technical Guide to its Effects on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS21150768 is an investigational, potent, and orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). As a key negative regulator of T-cell receptor (TCR) signaling, HPK1 presents a compelling target for cancer immunotherapy. Inhibition of HPK1 by this compound has been shown to enhance T-cell function and augment anti-tumor immune responses. A critical aspect of its mechanism of action is the potentiation of cytokine production, particularly T-helper type 1 (Th1) cytokines, which are crucial for effective cell-mediated immunity against tumors. This technical guide provides an in-depth overview of the effects of this compound on cytokine production, including available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and workflows.

Introduction to this compound and HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as an intracellular checkpoint, negatively regulating T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately attenuates TCR signaling and downstream effector functions, including cytokine production.

This compound is a novel small-molecule inhibitor designed to potently and selectively inhibit the kinase activity of HPK1.[1] By blocking HPK1, this compound prevents the phosphorylation of SLP-76, thereby removing the negative feedback loop and enhancing T-cell activation and cytokine secretion.[2] This mechanism of action is being explored for its therapeutic potential in oncology, with the aim of boosting the patient's own immune system to fight cancer.

Quantitative Data on the Effects of HPK1 Inhibition on Cytokine Production

While specific quantitative data for this compound's effect on cytokine production from peer-reviewed publications are limited, data from a highly potent HPK1 inhibitor, referred to as "compound [I]", provides valuable insight into the expected potency.

| Parameter | Cell-Based Assay | Value | Reference |

| EC50 for IL-2 Production | Primary T-Cell Assay | 1.5 nM | [3] |

| IC50 for pSLP76(S376) Inhibition | Jurkat pSLP76(S376) Cellular Assay | 3 nM | [3] |

Note: The data presented is for a potent HPK1 inhibitor and serves as a surrogate to illustrate the potential activity of this compound. Further studies are required to establish the precise quantitative profile of this compound.

Signaling Pathway and Experimental Workflow

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 in the negative regulation of the T-cell receptor signaling pathway and how its inhibition by this compound leads to enhanced cytokine production.

Caption: HPK1 signaling cascade in T-cells and the inhibitory action of this compound.

Experimental Workflow for Assessing Cytokine Production

The following diagram outlines a typical workflow for evaluating the effect of this compound on T-cell cytokine production in vitro.

Caption: A generalized workflow for in vitro cytokine production assays.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on cytokine production.

In Vitro T-Cell Stimulation for Cytokine Analysis

Objective: To activate primary human T-cells in the presence of this compound to measure subsequent cytokine release.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

-

Anti-human CD3 antibody (plate-bound or soluble).

-

Anti-human CD28 antibody (soluble).

-

This compound stock solution in DMSO.

-

96-well flat-bottom cell culture plates.

Procedure:

-

Plate Coating (for plate-bound anti-CD3):

-

Dilute anti-human CD3 antibody to a final concentration of 1-10 µg/mL in sterile PBS.

-

Add 100 µL of the antibody solution to each well of a 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.

-

Wash the wells twice with sterile PBS to remove unbound antibody.

-

-

Cell Plating and Treatment:

-

Resuspend isolated PBMCs in complete RPMI-1640 medium at a density of 1 x 106 cells/mL.

-

Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration does not exceed 0.1%.

-

Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate (or an uncoated plate if using soluble anti-CD3).

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

-

Add soluble anti-human CD28 antibody to all wells (except for unstimulated controls) at a final concentration of 1-2 µg/mL. If using soluble anti-CD3, add it at this step as well.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant for cytokine analysis by ELISA. Store at -80°C if not analyzed immediately.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ and IL-2

Objective: To quantify the concentration of IFN-γ and IL-2 in cell culture supernatants.

Materials:

-

Human IFN-γ and IL-2 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution).

-

Wash buffer (PBS with 0.05% Tween-20).

-

Assay diluent (PBS with 1% BSA).

-

96-well ELISA plates.

-

Microplate reader.

Procedure (General):

-

Plate Coating:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block with assay diluent for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate.

-

Add standards (recombinant IFN-γ or IL-2) and cell culture supernatants to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate.

-

Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.

-

-

Development and Measurement:

-

Wash the plate.

-

Add TMB substrate and incubate until a color change is observed.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve and calculate the concentration of cytokines in the samples.

-

Intracellular Cytokine Staining (ICS) for Flow Cytometry

Objective: To identify and quantify the frequency of cytokine-producing T-cells at a single-cell level.

Materials:

-

Stimulated cells from the in vitro T-cell stimulation assay.

-

Brefeldin A or Monensin (protein transport inhibitors).

-

Fixable viability dye.

-

Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8).

-

Fixation/Permeabilization buffer.

-

Fluorochrome-conjugated antibodies against intracellular cytokines (IFN-γ, IL-2).

-

Flow cytometer.

Procedure:

-

Protein Transport Inhibition:

-

Four to six hours before the end of the cell stimulation period, add Brefeldin A (e.g., 10 µg/mL) or Monensin to the cell cultures to block cytokine secretion.

-

-

Cell Harvesting and Surface Staining:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Stain with a fixable viability dye to exclude dead cells from the analysis.

-

Stain with antibodies against surface markers for 20-30 minutes on ice.

-

-

Fixation and Permeabilization:

-

Wash the cells.

-

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

-

Wash and resuspend in permeabilization buffer.

-

-

Intracellular Staining:

-

Add antibodies against intracellular cytokines to the permeabilized cells.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Acquisition and Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data to determine the percentage of CD4+ and CD8+ T-cells producing IFN-γ and/or IL-2.

-

Conclusion

This compound represents a promising therapeutic agent that enhances anti-tumor immunity by inhibiting the negative regulator HPK1. A key consequence of HPK1 inhibition is the augmented production of critical Th1 cytokines, including IFN-γ and IL-2. The experimental framework provided in this guide offers a robust approach for researchers to further investigate and quantify the immuno-modulatory effects of this compound and other HPK1 inhibitors. The continued exploration of this class of compounds holds significant potential for the development of novel cancer immunotherapies.

References

The HPK1 Inhibitor DS21150768: A Technical Guide to its Impact on T-Cell Exhaustion Markers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS21150768 is a potent, orally active small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. By targeting HPK1, this compound has demonstrated the potential to enhance T-cell function and overcome immune suppression within the tumor microenvironment. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on T-cell exhaustion markers, and detailed experimental protocols for its evaluation. Preclinical data, while not extensively available in the public domain for this compound's direct effects on all exhaustion markers, strongly support the hypothesis that its mechanism of action leads to a reduction in the expression of key inhibitory receptors, thereby reinvigorating exhausted T-cells for a more robust anti-tumor immune response.

Introduction to T-Cell Exhaustion and HPK1

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, including cytokine production and proliferative capacity, and is associated with the sustained expression of multiple inhibitory receptors, often referred to as exhaustion markers. These markers include Programmed Cell Death protein 1 (PD-1), T-cell Immunoglobulin and Mucin-domain containing-3 (TIM-3), Lymphocyte-activation gene 3 (LAG-3), Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), and T-cell Immunoreceptor with Ig and ITIM domains (TIGIT).

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. HPK1 functions as a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream targets, leading to the dampening of T-cell activation signals. The inhibition of HPK1 is therefore a promising therapeutic strategy to enhance anti-tumor immunity by preventing or reversing T-cell exhaustion.

This compound: A Potent HPK1 Inhibitor

This compound, developed by Daiichi Sankyo, is a potent and orally bioavailable small molecule inhibitor of HPK1.[1] Preclinical studies have shown that this compound can provoke a potent anti-tumor response in various syngeneic tumor models.[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the kinase activity of HPK1. By blocking HPK1, this compound prevents the phosphorylation of its downstream substrates, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). Phosphorylation of SLP-76 by HPK1 is a key negative regulatory step in the TCR signaling cascade. Inhibition of this phosphorylation event by this compound leads to enhanced and sustained T-cell activation, increased cytokine production, and a more robust anti-tumor immune response.

Impact of this compound on T-Cell Exhaustion Markers

While direct quantitative data for the effect of this compound on a comprehensive panel of T-cell exhaustion markers from publicly available literature is limited, the mechanism of action through HPK1 inhibition strongly suggests a significant impact on reducing their expression. Studies with other HPK1 inhibitors and HPK1 knockout models have demonstrated a decrease in exhaustion markers on T-cells.

Expected Effects on T-Cell Exhaustion Markers

Based on the known function of HPK1, treatment with this compound is anticipated to lead to the following changes in T-cell exhaustion markers on tumor-infiltrating lymphocytes (TILs):

| T-Cell Exhaustion Marker | Expected Change with this compound | Rationale |

| PD-1 | ↓ | Enhanced TCR signaling may reduce the chronic stimulation that drives PD-1 upregulation. |

| TIM-3 | ↓ | Reversal of exhaustion phenotype is associated with decreased TIM-3 expression. |

| LAG-3 | ↓ | Similar to PD-1 and TIM-3, LAG-3 is a key marker of exhausted T-cells. |

| CTLA-4 | ↓ | Inhibition of negative regulatory pathways can lead to downregulation of other checkpoints. |

| TIGIT | ↓ | TIGIT is often co-expressed with other exhaustion markers on dysfunctional T-cells. |

Experimental Protocols

The following are detailed, representative protocols for key experiments to evaluate the impact of this compound on T-cell exhaustion. These are based on standard methodologies in the field.

In Vitro T-Cell Exhaustion Assay

Objective: To assess the effect of this compound on the expression of exhaustion markers on human T-cells following chronic stimulation.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Isolation: Isolate CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).

-

Induction of T-Cell Exhaustion:

-

Culture isolated CD8+ T-cells in complete RPMI-1640 medium.

-

Chronically stimulate T-cells with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio for 7-10 days.

-

Replenish media and add fresh anti-CD3/CD28 beads every 2-3 days.

-

-

Treatment with this compound:

-

On day 7 of stimulation, add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to the T-cell cultures. Include a vehicle control (e.g., DMSO).

-

Incubate for an additional 48-72 hours.

-

-

Flow Cytometry Analysis:

-

Harvest the T-cells and stain with a panel of fluorescently labeled antibodies against T-cell exhaustion markers (e.g., anti-human PD-1, TIM-3, LAG-3, CTLA-4, TIGIT) and T-cell lineage markers (e.g., anti-human CD3, CD8).

-

Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each exhaustion marker.

-

In Vivo Syngeneic Tumor Model Study

Objective: To evaluate the in vivo efficacy of this compound and its effect on the expression of exhaustion markers on tumor-infiltrating lymphocytes (TILs).

Methodology:

-

Cell Line and Animal Model:

-

Use a murine colon adenocarcinoma cell line, MC38, which is syngeneic to C57BL/6 mice.

-

Use 6-8 week old female C57BL/6 mice.

-

-

Tumor Implantation:

-

Inject 1 x 10^6 MC38 cells subcutaneously into the flank of each mouse.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound).

-

Administer this compound orally at a predetermined dose and schedule (e.g., daily).

-

-

Tumor Growth Monitoring:

-

Measure tumor volume every 2-3 days using calipers.

-

-

Isolation of Tumor-Infiltrating Lymphocytes (TILs):

-

At the end of the study, euthanize mice and excise tumors.

-

Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.

-

Isolate TILs using a density gradient centrifugation method.

-

-

Immunophenotyping of TILs:

-

Stain the isolated TILs with a panel of fluorescently labeled antibodies against murine T-cell exhaustion markers (e.g., anti-mouse PD-1, TIM-3, LAG-3, CTLA-4, TIGIT) and T-cell lineage markers (e.g., anti-mouse CD3, CD4, CD8).

-

Analyze the stained cells by flow cytometry to determine the frequency and phenotype of exhausted T-cells within the tumor microenvironment.

-

Conclusion

This compound is a promising novel cancer immunotherapy agent that targets the intracellular immune checkpoint, HPK1. Its mechanism of action, involving the inhibition of HPK1 and subsequent enhancement of TCR signaling, provides a strong rationale for its ability to counteract T-cell exhaustion. While further studies with publicly available quantitative data are needed to fully elucidate its impact on the expression of a comprehensive panel of exhaustion markers, the existing preclinical evidence for HPK1 inhibitors supports the potential of this compound to reinvigorate the anti-tumor immune response. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other HPK1 inhibitors in the context of T-cell exhaustion.

References

The Discovery and Chemical Profile of DS21150768: A Novel HPK1 Inhibitor for Cancer Immunotherapy

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant advancement for the field of immuno-oncology, researchers have unveiled the discovery and detailed chemical characterization of DS21150768, a potent and orally bioavailable small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This novel therapeutic agent has demonstrated promising anti-tumor activity by enhancing T-cell function, positioning it as a compelling candidate for further development in cancer treatment.

Discovery and Chemical Identity

This compound emerges from dedicated research efforts to identify novel modulators of the immune system for therapeutic benefit. It is a synthetically derived compound with the molecular formula C₃₆H₃₂F₂N₆O₂ and a molecular weight of 618.68 g/mol .

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Mechanism of Action: Targeting the HPK1 Signaling Pathway

HPK1 is a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue (pSLP-76). This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the attenuation of T-cell activation and effector functions.

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of HPK1. This inhibition prevents the phosphorylation of SLP-76, thereby removing the negative regulatory signal and leading to enhanced and sustained T-cell activation, cytokine production, and anti-tumor immune responses.

Caption: HPK1-mediated negative regulation of T-cell receptor signaling and the inhibitory action of this compound.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been rigorously evaluated through a series of in vitro and cellular assays. The key quantitative data are summarized below.

| Parameter | Value | Assay System |

| HPK1 Kinase Inhibition (IC₅₀) | 0.86 nM | In vitro biochemical kinase assay |

| pSLP-76 Inhibition (IC₅₀) | 1.8 nM | Jurkat T-cell cellular assay |

| Binding Affinity (K D) | 0.33 nM | Surface Plasmon Resonance (SPR) |

| Selectivity | >1000-fold vs. other MAP4K family kinases | Kinase panel screening |

Experimental Protocols

In Vitro HPK1 Kinase Inhibition Assay

The inhibitory activity of this compound on HPK1 was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.

Methodology:

-

Recombinant human HPK1 enzyme was incubated with varying concentrations of this compound in a kinase reaction buffer.

-

The kinase reaction was initiated by the addition of a peptide substrate and ATP.

-

Following incubation, a europium-labeled anti-phosphoserine antibody and an APC-labeled anti-tag antibody were added.

-

The TR-FRET signal, proportional to the level of substrate phosphorylation, was measured using a suitable plate reader.

-

IC₅₀ values were calculated from the dose-response curves.

Caption: Workflow for the in vitro HPK1 kinase inhibition TR-FRET assay.

Cellular Phospho-SLP-76 (Ser376) Inhibition Assay

The cellular potency of this compound was assessed by measuring the inhibition of SLP-76 phosphorylation in a human T-cell line.

Methodology:

-

Jurkat T-cells were pre-incubated with a range of concentrations of this compound.

-

T-cell receptor signaling was stimulated using anti-CD3 and anti-CD28 antibodies.

-

Cells were lysed, and the level of phosphorylated SLP-76 at Ser376 was quantified using an ELISA-based method.

-

Total SLP-76 levels were also measured for normalization.

-

IC₅₀ values were determined by plotting the percentage of pSLP-76 inhibition against the concentration of this compound.

In Vivo Anti-Tumor Efficacy

Preclinical studies in syngeneic mouse tumor models have demonstrated that oral administration of this compound leads to significant tumor growth inhibition, both as a monotherapy and in combination with anti-PD-1 checkpoint inhibitors. These findings underscore the potential of this compound to enhance anti-tumor immunity in a complex in vivo environment.

Conclusion

This compound is a novel, potent, and orally active inhibitor of HPK1 that has demonstrated significant potential as an immunotherapeutic agent. Its well-defined mechanism of action, favorable pharmacological profile, and promising in vivo efficacy make it a strong candidate for clinical development in the treatment of various cancers. Further investigation into the clinical utility of this compound is warranted.

An In-depth Technical Guide to the Selectivity Profile of DS21150768

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of DS21150768, a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information presented herein is compiled from publicly available scientific literature and is intended to inform researchers and drug development professionals on the biochemical and cellular characteristics of this compound.

Introduction to this compound

This compound is a small molecule inhibitor targeting HPK1 (also known as MAP4K1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1][2] this compound has been shown to enhance T-cell function and induce anti-tumor responses in preclinical models.[1]

Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been characterized for its potency against its primary target, HPK1, and its selectivity against other kinases.

Potency and Binding Affinity for HPK1

This compound demonstrates high potency against HPK1 in biochemical assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are summarized below.

| Target | Assay Type | Value (nM) |

| HPK1 | Cell-free IC50 | 3.27 |

| HPK1 | Affinity (Kd) | 6.08 |

Table 1: Potency and binding affinity of this compound for HPK1.[3]

Selectivity against MAP4K Family Members

HPK1 belongs to the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. This compound has been shown to be selective for HPK1 over other members of this family, such as HGK (MAP4K4) and MINK (MAP4K6).[3] While the precise fold-selectivity values are not detailed in the available literature, the compound is described as selective against these family members.

Kinome-wide Selectivity

This compound was evaluated in a cell-free kinase panel of 174 kinases, where it was found to be selective.[3] However, the specific quantitative data from this comprehensive kinase panel is not publicly available in the reviewed literature. The absence of this detailed data is common for proprietary compounds in early development.

Cellular Activity

In a cellular context, this compound inhibits the phosphorylation of SLP76 (pSLP76), a direct substrate of HPK1, in Jurkat cells, a human T-lymphocyte cell line. This demonstrates the compound's ability to engage its target and modulate downstream signaling in a cellular environment.

| Cellular Target | Cell Line | Assay Type | IC50 (nM) |

| pSLP76 Inhibition | Jurkat | Cellular | 61.9 |

Table 2: Cellular potency of this compound.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize the selectivity profile of this compound.

In Vitro HPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the kinase activity of HPK1 and the inhibitory effect of this compound.

Materials:

-

Recombinant HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the HPK1 enzyme and MBP substrate in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 µL.

-

-

Kinase Reaction: Incubate the plate at 30°C for 1 hour.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-based detection reaction. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular pSLP76 Inhibition Assay (Western Blot)

This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of SLP76 in Jurkat cells.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Anti-CD3/CD28 antibodies for T-cell stimulation

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-pSLP76 (Ser376), anti-total SLP76, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and Western blot equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture Jurkat cells in RPMI-1640 medium.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

-

T-cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a predetermined time (e.g., 15-30 minutes) to induce SLP76 phosphorylation.

-

Cell Lysis:

-

Pellet the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cell debris.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blot:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pSLP76 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for pSLP76, total SLP76, and the loading control.

-

Normalize the pSLP76 signal to total SLP76 and the loading control.

-

Calculate the percentage of inhibition of pSLP76 at each concentration of this compound and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental designs are essential for a clear understanding of the compound's mechanism of action and the methods used for its characterization.

Caption: HPK1-mediated negative regulation of TCR signaling and the point of intervention by this compound.

Caption: Experimental workflow for determining the cellular IC50 of this compound for pSLP76 inhibition.

Conclusion

This compound is a potent inhibitor of HPK1 with high selectivity against other tested MAP4K family members. Its ability to inhibit the phosphorylation of the HPK1 substrate SLP76 in a cellular context confirms its mechanism of action and target engagement. While the full kinome-wide selectivity profile is not publicly available, the existing data suggest that this compound is a selective tool for probing the function of HPK1 and holds potential as a therapeutic agent in immuno-oncology. Further disclosure of its comprehensive selectivity data will be crucial for a complete assessment of its off-target profile and therapeutic potential.

References

Methodological & Application

DS21150768 in vitro T-cell activation assay protocol

In Vitro T-Cell Activation Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-cell activation is a critical process in the adaptive immune response and a key target for immunomodulatory therapeutics. The DS21150768 protocol outlines a robust and reproducible in vitro assay to assess T-cell activation by measuring proliferation, cell surface marker expression, and cytokine release. This assay can be utilized to screen and characterize compounds that enhance or inhibit T-cell activity. The methodology described herein provides a comprehensive workflow from T-cell isolation to data analysis, enabling the evaluation of novel immunotherapies.

I. Principle of T-Cell Activation

Mature T-cells are activated through a two-signal process. The first signal is initiated by the engagement of the T-cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC). The second, co-stimulatory signal is provided by the interaction of co-stimulatory molecules, such as CD28 on the T-cell with its ligand on the APC. In this in vitro assay, T-cell activation is mimicked through the use of agonistic antibodies against CD3 (a component of the TCR complex) and CD28. This dual stimulation leads to a signaling cascade resulting in T-cell proliferation, differentiation, and effector functions.

T-Cell Activation Signaling Pathway

Caption: Simplified T-cell activation signaling pathway.

II. Experimental Protocol

This protocol details the in vitro activation of primary human T-cells.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| RPMI 1640 Medium | Thermo Fisher Scientific | 11875093 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| L-Glutamine | Thermo Fisher Scientific | 25030081 |

| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |

| Human CD3+ T-Cell Isolation Kit | Miltenyi Biotec | 130-096-535 |

| Anti-human CD3 Antibody (clone OKT3) | BioLegend | 317303 |

| Anti-human CD28 Antibody (clone CD28.2) | BioLegend | 302903 |

| CellTrace™ Violet (CTV) Proliferation Kit | Thermo Fisher Scientific | C34557 |

| Human IFN-γ ELISA Kit | R&D Systems | DY285B |

| Human TNF-α ELISA Kit | R&D Systems | DY210 |

| PE anti-human CD25 Antibody | BioLegend | 302605 |

| FITC anti-human CD4 Antibody | BioLegend | 317407 |

| APC anti-human CD8 Antibody | BioLegend | 301013 |

| 96-well flat-bottom culture plates | Corning | 3596 |

Experimental Workflow

Caption: Experimental workflow for the T-cell activation assay.

Step-by-Step Protocol

Day 0: T-Cell Isolation and Staining

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Purify CD3+ T-Cells: Purify total CD3+ T-cells from the PBMC population using a negative selection immunomagnetic cell separation kit.

-

CellTrace™ Violet (CTV) Staining:

-

Resuspend the purified T-cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CTV to a final concentration of 5 µM and incubate for 20 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding an equal volume of complete RPMI 1640 medium (containing 10% FBS) and incubate for 5 minutes.

-

Wash the cells twice with complete RPMI 1640 medium by centrifugation at 300 x g for 5 minutes.

-

Resuspend the stained T-cells in complete RPMI 1640 medium at a final concentration of 1 x 10⁶ cells/mL.

-

Day 1: Assay Setup

-

Plate Coating:

-

Prepare a solution of anti-human CD3 antibody at 1 µg/mL in sterile PBS.

-

Add 100 µL of the antibody solution to the required wells of a 96-well flat-bottom plate.

-

For unstimulated control wells, add 100 µL of sterile PBS.

-

Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

-

-

Cell Plating:

-

Aspirate the coating solution from the plate and wash each well twice with 200 µL of sterile PBS.

-

Add 100 µL of the CTV-stained T-cell suspension (1 x 10⁵ cells) to each well.

-

Prepare serial dilutions of the test compounds in complete RPMI 1640 medium.

-

Add 50 µL of the test compound dilutions to the appropriate wells. For control wells, add 50 µL of medium.

-

Add 50 µL of soluble anti-human CD28 antibody to a final concentration of 2 µg/mL to all wells except the unstimulated controls.

-

The final volume in each well should be 200 µL.

-

Day 4-5: Data Acquisition

-

Supernatant Collection:

-

Centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect 100 µL of the supernatant from each well and store at -80°C for subsequent cytokine analysis by ELISA.

-

-

Cell Staining for Flow Cytometry:

-

Resuspend the cell pellets in the remaining 100 µL of medium.

-

Add a cocktail of fluorescently labeled antibodies (e.g., PE anti-human CD25, FITC anti-human CD4, APC anti-human CD8) to each well.

-

Incubate for 30 minutes at 4°C, protected from light.

-

Wash the cells twice with 200 µL of FACS buffer (PBS with 2% FBS).

-

Resuspend the cells in 200 µL of FACS buffer for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on CD4+ and CD8+ T-cell populations.

-

Analyze T-cell proliferation by measuring the dilution of CTV fluorescence.

-

Analyze T-cell activation by measuring the expression of CD25.

-

III. Data Presentation and Analysis

T-Cell Proliferation and Activation Marker Expression

The percentage of proliferated cells and the geometric mean fluorescence intensity (gMFI) of CD25 are quantified for both CD4+ and CD8+ T-cell subsets.

| Treatment Group | Compound Conc. (µM) | % Proliferated CD4+ T-Cells | CD25 gMFI (CD4+) | % Proliferated CD8+ T-Cells | CD25 gMFI (CD8+) |

| Unstimulated | - | 2.5 ± 0.8 | 500 ± 150 | 1.8 ± 0.5 | 450 ± 120 |

| Stimulated (Vehicle) | - | 85.2 ± 5.1 | 15000 ± 2100 | 78.9 ± 6.3 | 12000 ± 1800 |

| Compound X | 0.1 | 75.6 ± 4.5 | 13500 ± 1900 | 69.3 ± 5.8 | 11000 ± 1600 |

| Compound X | 1 | 42.1 ± 3.2 | 8000 ± 1100 | 38.7 ± 4.1 | 7500 ± 1000 |

| Compound X | 10 | 15.8 ± 2.1 | 3500 ± 500 | 12.4 ± 1.9 | 3000 ± 450 |

| Compound Y | 0.1 | 88.3 ± 5.5 | 16000 ± 2300 | 81.2 ± 6.8 | 13500 ± 2000 |

| Compound Y | 1 | 92.5 ± 4.9 | 18500 ± 2500 | 88.6 ± 6.1 | 16000 ± 2200 |

| Compound Y | 10 | 95.1 ± 4.2 | 21000 ± 2800 | 91.4 ± 5.3 | 18500 ± 2400 |

Data are presented as mean ± standard deviation from triplicate wells.

Cytokine Production

The concentrations of key pro-inflammatory cytokines, such as IFN-γ and TNF-α, in the culture supernatants are determined by ELISA.

| Treatment Group | Compound Conc. (µM) | IFN-γ (pg/mL) | TNF-α (pg/mL) |

| Unstimulated | - | < 20 | < 15 |

| Stimulated (Vehicle) | - | 2500 ± 350 | 1800 ± 250 |

| Compound X | 0.1 | 2100 ± 280 | 1500 ± 210 |

| Compound X | 1 | 1200 ± 150 | 900 ± 120 |

| Compound X | 10 | 400 ± 60 | 300 ± 45 |

| Compound Y | 0.1 | 2800 ± 400 | 2000 ± 280 |

| Compound Y | 1 | 3500 ± 450 | 2500 ± 320 |

| Compound Y | 10 | 4200 ± 510 | 3100 ± 380 |

Data are presented as mean ± standard deviation from triplicate wells.

IV. Conclusion

The this compound in vitro T-cell activation assay provides a comprehensive platform for evaluating the immunomodulatory effects of test compounds. By assessing multiple parameters including proliferation, activation marker expression, and cytokine secretion, this protocol enables a thorough characterization of a compound's impact on T-cell function. The detailed methodology and clear data presentation format facilitate consistent and reliable results for researchers in drug discovery and development.

Application Notes and Protocols for In Vivo Studies of DS21150768 in a Syngeneic Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting preclinical in vivo studies to evaluate the efficacy of DS21150768, a potent and orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), using syngeneic mouse models.

Introduction

This compound is an investigational inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting HPK1, this compound is designed to enhance anti-tumor immune responses, making it a promising candidate for cancer immunotherapy.[1] Syngeneic mouse models, which utilize immunocompetent mice and tumor cell lines derived from the same inbred strain, are essential for evaluating the efficacy of immunomodulatory agents like this compound.[2][3][4] This document outlines the protocols for using the MC38 (colon adenocarcinoma) and CT26 (colon carcinoma) syngeneic models for in vivo studies of this compound.

Mechanism of Action and Signaling Pathway

HPK1 is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex where it phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Ser376.[5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76, thereby attenuating the T-cell activation signal.[5][6] this compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell proliferation, and increased cytokine production, which collectively contribute to a more robust anti-tumor immune response.[5][7]

References

- 1. Modeling Immune Checkpoint Inhibitor Efficacy in Syngeneic Mouse Tumors in an Ex Vivo Immuno-Oncology Dynamic Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tonixpharma.com [tonixpharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

DS21150768 solubility and preparation for animal dosing

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS21150768 is a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell receptor signaling.[1][2] By inhibiting HPK1, this compound enhances T-cell function, leading to anti-tumor responses.[1] These application notes provide detailed protocols for the solubilization of this compound and its preparation for animal dosing in preclinical research.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₆H₃₂F₂N₆O₂ |

| Molecular Weight | 618.68 g/mol |

| Appearance | Off-white to light yellow solid |

| Storage | Store powder at -20°C for up to 3 years. |

Solubility Data

The solubility of this compound in various solvent systems is crucial for the preparation of formulations for both in vitro and in vivo studies.

In Vitro Solubility

| Solvent | Concentration | Notes |

| DMSO | 100 mg/mL (161.63 mM) | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[3] |

In Vivo Formulation Solubility

| Formulation | Achieved Concentration | Solution Type | Recommended Administration Route |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.04 mM) | Suspended Solution | Oral and Intraperitoneal |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.04 mM) | Clear Solution | Oral |

Experimental Protocols

Protocol 1: Preparation of this compound in 10% DMSO and 90% (20% SBE-β-CD in Saline)

This protocol yields a suspended solution suitable for oral and intraperitoneal administration.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare 20% SBE-β-CD in Saline:

-

Dissolve 2 g of SBE-β-CD powder in 10 mL of saline.

-

Mix thoroughly until the solution is clear.

-

This solution can be stored at 4°C for up to one week.[3]

-

-

Prepare the this compound Stock Solution in DMSO:

-

Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO.[3]

-

If necessary, use sonication to aid dissolution.

-

-

Prepare the Final Dosing Solution (Example for 1 mL):

Protocol 2: Preparation of this compound in 10% DMSO and 90% Corn Oil

This protocol yields a clear solution suitable for oral administration.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Corn oil

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Prepare the this compound Stock Solution in DMSO:

-

Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO.[3]

-

-

Prepare the Final Dosing Solution (Example for 1 mL):

Animal Dosing Information

This compound has been shown to be orally bioavailable and effective in preclinical mouse models.[1]

| Animal Model | Dosing Regimen | Vehicle | Therapeutic Effect |

| Mouse Syngeneic Tumor Models | 30 mg/kg, orally | Not specified | Significant elevation of IFN-γ levels.[4] |

| Mouse Syngeneic Tumor Models | 100 mg/kg, orally | Not specified | Significant increases in both IL-2 and IFN-γ, and inhibition of tumor growth.[4] |

Signaling Pathway and Experimental Workflow

HPK1 Signaling Pathway in T-Cells

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76. This phosphorylation leads to the degradation of SLP-76, which in turn dampens downstream signaling pathways such as the MAPK/ERK pathway, ultimately suppressing T-cell activation and cytokine production. This compound inhibits the kinase activity of HPK1, thereby preventing the degradation of SLP-76 and enhancing T-cell effector functions.

References

- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Negative intracellular regulators of T-cell receptor (TCR) signaling as potential antitumor immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combining DS21150768 with Anti-PD-1 Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS21150768 is a potent and orally bioavailable small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition has been shown to enhance T-cell function and augment anti-tumor immunity.[1] Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells that, upon engagement with its ligands (PD-L1 and PD-L2) on tumor cells, suppresses T-cell activity. Combining this compound with anti-PD-1 therapy presents a promising strategy to synergistically enhance anti-tumor immune responses by both directly activating T cells through HPK1 inhibition and blocking a key immune checkpoint pathway. Preclinical studies have demonstrated that this combination can suppress tumor growth in various mouse cancer models.[1]

These application notes provide a detailed protocol for the preclinical evaluation of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Mechanism of Action and Rationale for Combination

This compound enhances T-cell activation by inhibiting HPK1, which leads to increased phosphorylation of downstream signaling molecules such as ERK, NF-κB, and c-Jun, and suppression of the negative regulator, SLP76 phosphorylation. This results in enhanced cytokine production and a more robust anti-tumor T-cell response. Anti-PD-1 antibodies block the interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby preventing T-cell exhaustion and restoring their cytotoxic function.

The combination of this compound and anti-PD-1 therapy is hypothesized to have a synergistic effect by:

-

Enhancing T-cell priming and activation: this compound can lower the threshold for T-cell activation, making them more responsive to tumor antigens.

-

Overcoming T-cell exhaustion: Anti-PD-1 therapy can reinvigorate T cells that have become exhausted within the tumor microenvironment.

-

Broadening the anti-tumor response: The combination may be effective in tumors with low antigenicity where monotherapy has limited efficacy.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies. Actual results may vary depending on the specific experimental conditions.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line |

| HPK1 IC50 | 3.27 nM | Cell-free assay |

| pSLP76 IC50 | 61.9 nM | Jurkat cells |

Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models (Representative Data)

| Treatment Group | Tumor Growth Inhibition (%) | Mouse Model |

| Vehicle | 0 | CT26 (Colon Carcinoma) |

| This compound | 30 | CT26 (Colon Carcinoma) |

| Anti-PD-1 Antibody | 40 | CT26 (Colon Carcinoma) |